molecular formula C5H8BrF3S B13191375 1-Bromo-4-[(trifluoromethyl)sulfanyl]butane

1-Bromo-4-[(trifluoromethyl)sulfanyl]butane

Cat. No.: B13191375
M. Wt: 237.08 g/mol
InChI Key: JPQNPJPNMCTTKE-UHFFFAOYSA-N
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Description

1-Bromo-4-[(trifluoromethyl)sulfanyl]butane is an organobromine compound that features a bromine atom attached to a butane chain, with a trifluoromethylsulfanyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-[(trifluoromethyl)sulfanyl]butane can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobutan-1-ol with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[(trifluoromethyl)sulfanyl]butane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom, forming 4-[(trifluoromethyl)sulfanyl]butane.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Products include 4-hydroxy-1-[(trifluoromethyl)sulfanyl]butane, 4-cyano-1-[(trifluoromethyl)sulfanyl]butane, and 4-amino-1-[(trifluoromethyl)sulfanyl]butane.

    Oxidation: Products include 1-Bromo-4-[(trifluoromethyl)sulfinyl]butane and 1-Bromo-4-[(trifluoromethyl)sulfonyl]butane.

    Reduction: The major product is 4-[(trifluoromethyl)sulfanyl]butane.

Scientific Research Applications

1-Bromo-4-[(trifluoromethyl)sulfanyl]butane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(trifluoromethyl)sulfanyl]butane involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the trifluoromethylsulfanyl group can participate in redox reactions. The compound’s effects on biological systems may involve the modification of proteins or enzymes, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-fluorobutane: Similar in structure but with a fluorine atom instead of the trifluoromethylsulfanyl group.

    1-Bromo-4-ethoxybutane: Contains an ethoxy group instead of the trifluoromethylsulfanyl group.

    1-Bromo-4-[(trifluoromethyl)sulfonyl]butane: Features a sulfonyl group instead of the sulfanyl group.

Uniqueness

1-Bromo-4-[(trifluoromethyl)sulfanyl]butane is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications requiring these characteristics.

Properties

Molecular Formula

C5H8BrF3S

Molecular Weight

237.08 g/mol

IUPAC Name

1-bromo-4-(trifluoromethylsulfanyl)butane

InChI

InChI=1S/C5H8BrF3S/c6-3-1-2-4-10-5(7,8)9/h1-4H2

InChI Key

JPQNPJPNMCTTKE-UHFFFAOYSA-N

Canonical SMILES

C(CCBr)CSC(F)(F)F

Origin of Product

United States

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